![molecular formula C9H10N4 B108553 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 19541-96-9](/img/structure/B108553.png)
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine”, there are general methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrosis activities . These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Antioxidant Activity
The compound can be used in the synthesis of heterocyclic compounds that have shown potent antioxidant activities . These compounds have been found to exhibit promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Anti-Inflammatory Activity
The compound can be used in the synthesis of heterocyclic compounds that have shown potent anti-inflammatory activities both in vitro and in vivo .
Antimicrobial Activity
The pyrazolopyrimidine moiety, which can be synthesized using the compound, is known to exhibit antimicrobial activities .
Antitumor Activity
The pyrazolopyrimidine moiety, which can be synthesized using the compound, is known to exhibit antitumor activities .
Anti-Alzheimer’s Disease Activity
The pyrazolopyrimidine moiety, which can be synthesized using the compound, is known to exhibit anti-Alzheimer’s disease activities .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
properties
IUPAC Name |
5-methyl-2-pyridin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNHFVPZQIZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352738 | |
Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
CAS RN |
19541-96-9 | |
Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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